molecular formula C8H10N2O B3079096 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060803-15-7

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3079096
CAS No.: 1060803-15-7
M. Wt: 150.18 g/mol
InChI Key: PGLJXNZHDZDAPQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine scaffold with partial saturation at the 2,3-positions and a methoxy substituent at the 5-position. This structure combines the electron-donating methoxy group with the planar aromaticity of the pyrrolo[2,3-b]pyridine core, modified by dihydro saturation. It serves as a key intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLJXNZHDZDAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244851
Record name 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-15-7
Record name 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060803-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of a base catalyst like potassium hydroxide . This reaction proceeds through a cascade mechanism to form the desired pyrrolopyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

5-Methoxy-1H-pyrrolo[2,3-b]pyridine (Unsaturated Analog)
  • Structural Difference : Lacks the 2,3-dihydro saturation, resulting in full aromaticity.
  • Functional Impact : The unsaturated version exhibits stronger π-π stacking interactions in protein binding, as seen in FGFR1 inhibitors where the planar structure enhances hinge-region binding .
  • Synthetic Utility : Often used as a precursor; the dihydro derivative may offer improved solubility due to reduced planarity .
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Substituent Effect : Bromine’s electron-withdrawing nature decreases electron density at the 5-position, contrasting with the electron-donating methoxy group.
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification at the 5-position, whereas the methoxy group is less reactive .
3-(Pyridin-3-ylethynyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
  • Substituent Diversity : Incorporates both methoxy and ethynyl groups. The ethynyl linker enhances rigidity and may improve target selectivity in kinase inhibitors .

Solubility and Pharmacokinetic Comparisons

Compound Aqueous Solubility (µg/mL) Key Modification Impact on PK/PD
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ~10 (predicted) Dihydro saturation Improved solubility vs. unsaturated analogs
Thieno[2,3-b]pyridine <5 Sulfur atom in scaffold Poor solubility limits in vivo use
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde ~20 Aldehyde functional group Moderate solubility, reactive for conjugates

Key Findings :

  • The dihydro saturation in 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine reduces crystallinity, enhancing solubility compared to fully aromatic thieno[2,3-b]pyridines .
FGFR1 Inhibition
  • 5-Methoxy Derivatives : The methoxy group at the 5-position forms hydrogen bonds with Gly485 in FGFR1, critical for inhibitory activity. Dihydro saturation slightly reduces binding affinity (IC₅₀ ~50 nM) compared to unsaturated analogs (IC₅₀ ~30 nM) but improves pharmacokinetics .
  • 3,5-Disubstituted Analogs : Compounds like 5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine show enhanced selectivity for FGFR1 over FGFR2 due to steric effects from the ethynyl group .
Anticancer Activity
  • Thieno[2,3-b]pyridines with sulfur atoms exhibit potent anticancer profiles but require solubilizing strategies (e.g., morpholine substituents) for in vivo efficacy. In contrast, pyrrolo[2,3-b]pyridines with nitrogen atoms show intrinsic solubility advantages .

Biological Activity

Overview

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound distinguished by its fused pyridine and pyrrole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and its implications in cancer therapy.

Target of Action : The primary target for 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is the FGFR family.

Mode of Action : The compound functions by inhibiting FGFRs, which are critical in various cellular processes including proliferation, differentiation, and survival.

Biochemical Pathways Affected :

  • RAS–MEK–ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • PI3K–Akt Signaling Pathway

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine exhibits potent inhibitory activity against FGFRs with the following IC50 values:

  • FGFR1: 7 nM
  • FGFR2: 9 nM
  • FGFR3: 25 nM

These values indicate a strong affinity for these receptors, suggesting significant potential for therapeutic applications in cancers that exhibit aberrant FGFR signaling.

Cellular Effects

In vitro studies have demonstrated that 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis. This effect is crucial for developing targeted cancer therapies.

Pharmacokinetics

The compound is characterized as a solid powder with specific physical properties:

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • Density : 1.14 g/cm³
  • Boiling Point : 268.37°C

Synthesis and Preparation Methods

The synthesis of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves cyclization reactions using N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of base catalysts like potassium hydroxide.

Case Studies and Research Findings

StudyFindings
In vitro analysis on breast cancer cellsDemonstrated significant inhibition of cell proliferation and induction of apoptosis.
Pharmacological evaluationShowed IC50 values indicating potent inhibition of FGFRs.
Structural activity relationship studiesHighlighted the importance of the methoxy group in enhancing biological activity compared to similar compounds.

Scientific Research Applications

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has notable applications in various fields:

  • Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored as a lead compound in drug discovery targeting specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

The compound can be compared to other heterocycles such as:

  • 1H-Pyrrolo[2,3-B]pyridine : Similar structure but lacks the methoxy group.
  • Pyrrolopyrazine Derivatives : Exhibits a range of biological activities but differs in structure and reactivity.

The unique presence of the methoxy group in 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine enhances its reactivity and biological activity profile.

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine?

The compound can be synthesized via selective reduction of its aromatic precursor. For example, using sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) in methanol at 25°C reduces the pyridine ring to yield the dihydro derivative . Multi-step routes often involve cyclization reactions, such as coupling pyrrole and pyridine fragments with methoxy group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) . Key intermediates like 5-bromo-3-iodo derivatives are synthesized using halogenation agents (e.g., N-iodosuccinimide) and purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₈H₁₀N₂O: 149.0815) .
  • X-ray Crystallography: Resolves dihydro ring conformation and hydrogen bonding in solid-state structures .
  • HPLC/Purity Analysis: Ensures >95% purity for biological assays, avoiding byproducts from incomplete reductions .

Q. What are the typical reaction pathways for functionalizing this scaffold?

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 5-position using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Substitution Reactions: Chloro or bromo substituents at the 3-position undergo nucleophilic displacement with amines or alkoxides .
  • Oxidation/Reduction: Controlled oxidation with MnO₂ yields carbonyl derivatives, while hydrogenation (H₂/Pd-C) further reduces the dihydro ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reagent Optimization: Use cost-effective catalysts (e.g., CuCl₂ instead of Pd for reductions) and stabilize intermediates via tosylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for cross-couplings, while ethanol/water mixtures improve purification .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions during halogenation .
  • Purification Strategies: Combine silica gel chromatography with recrystallization (e.g., ethyl acetate/hexane gradients) .

Q. What biological targets are associated with this compound, and how are they validated?

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives bind to FGFR1’s hinge region (e.g., hydrogen bonding with D641 and G485 residues), validated via X-ray crystallography and kinase inhibition assays (IC₅₀ < 100 nM) .
  • Sigma Receptor Modulation: Structural analogs show affinity for sigma-1 receptors, assessed via radioligand displacement assays .
  • Anticancer Activity: In vitro cytotoxicity against cancer cell lines (e.g., MCF-7) is measured using MTT assays, with SAR studies linking methoxy positioning to potency .

Q. How do structural modifications influence activity in SAR studies?

  • Methoxy Group Position: Moving the methoxy from C5 to C6 reduces FGFR1 binding due to steric clashes .
  • Halogen Substitution: Bromo at C3 enhances electrophilicity for nucleophilic substitutions, improving derivatization potential .
  • Ring Saturation: The 2,3-dihydro configuration increases solubility but reduces planar stacking interactions with kinase targets .
  • Pyrimidine Hybrids: Adding pyrimidinyl groups at C3 improves selectivity for tyrosine kinases over serine/threonine kinases .

Q. How should researchers resolve contradictions in reported biological data?

  • Assay Standardization: Discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays; use uniform protocols (e.g., 10 µM ATP) .
  • Solubility Considerations: Poor aqueous solubility can artificially reduce in vitro activity. Pre-treat compounds with DMSO/cosolvents (≤0.1% v/v) .
  • Metabolic Stability: Conflicting in vivo results may stem from differences in hepatic metabolism. Use microsomal stability assays (e.g., human liver microsomes) to guide dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

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